LZWL02003

説明

特性

分子式 |

C18H18N2O2 |

|---|---|

分子量 |

294.3 g/mol |

IUPAC名 |

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide |

InChI |

InChI=1S/C18H18N2O2/c1-12-6-7-15(17(21)10-12)18(22)19-9-8-13-11-20-16-5-3-2-4-14(13)16/h2-7,10-11,20-21H,8-9H2,1H3,(H,19,22) |

InChIキー |

IIXQVHOWQHXBKW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32)O |

製品の起源 |

United States |

No Information Available on the Mechanism of Action of LZWL02003

Despite a comprehensive search of publicly available scientific and patent literature, no information was found regarding the compound designated LZWL02003. As a result, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided.

Without any foundational information on the molecular target, biological activity, or therapeutic area of LZWL02003, it is not possible to fulfill the request for an in-depth technical guide. The creation of such a document requires access to preclinical and clinical data, which for this particular compound, does not appear to be available in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company directly, as the information is not presently accessible through public channels.

LZWL02003: A Multifunctional Neuroprotective Agent for Neurodegenerative Diseases and Ischemic Stroke

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

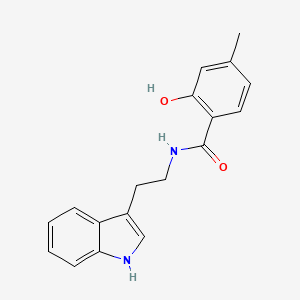

LZWL02003 is a novel synthetic N-salicyloyl tryptamine derivative with significant potential as a therapeutic agent for a range of neurological disorders, including neurodegenerative diseases and ischemic stroke.[1][2][3][4] Synthesized from melatonin and salicylic acid, this compound exhibits potent anti-neuroinflammatory and antioxidant properties.[2][3][4] Preclinical studies have demonstrated its efficacy in reducing neuronal damage, suppressing oxidative stress, and modulating key inflammatory pathways, positioning it as a promising candidate for further drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to LZWL02003.

Chemical Structure and Physicochemical Properties

LZWL02003 is chemically identified as an N-salicyloyl tryptamine derivative. Its core structure consists of a tryptamine moiety linked to a salicyloyl group.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of LZWL02003 is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1371564-45-2 | N/A |

| Molecular Formula | C₁₈H₁₈N₂O₂ | N/A |

| Molecular Weight | 294.35 g/mol | N/A |

Pharmacological Properties and Mechanism of Action

LZWL02003 has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. Its therapeutic potential stems from its multi-faceted mechanism of action, primarily centered around its anti-inflammatory and antioxidant activities.

Key Pharmacological Effects:

-

Anti-Neuroinflammatory Activity: LZWL02003 effectively suppresses neuroinflammation by inhibiting the production of pro-inflammatory mediators.

-

Antioxidant Activity: The compound mitigates oxidative stress by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.

-

Neuroprotection: It protects neurons from damage and apoptosis in models of Parkinson's disease and ischemic stroke.[2][3][4][5]

Mechanism of Action:

The primary mechanism of action of LZWL02003 involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By suppressing the activation of NF-κB, LZWL02003 effectively downregulates the production of pro-inflammatory cytokines and other inflammatory mediators, thereby reducing neuroinflammation and subsequent neuronal damage.

Signaling Pathways

The neuroprotective effects of LZWL02003 are mediated through its modulation of the NF-κB signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Purification of Oseltamivir Phosphate

Disclaimer: Information regarding the synthesis and purification of a compound designated "LZWL02003" is not publicly available. This document provides a comprehensive technical guide on the synthesis and purification of Oseltamivir Phosphate (Tamiflu®), a well-documented antiviral drug, as a representative example of the requested content for a scientific audience.

Introduction: Oseltamivir Phosphate is an orally administered antiviral medication used for the treatment and prevention of influenza A and B viruses. It is a prodrug that is hydrolyzed in the liver to its active metabolite, oseltamivir carboxylate. The synthesis of oseltamivir is a notable achievement in process chemistry, with the commercial route originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche. This guide details a common industrial synthesis starting from the naturally available (-)-shikimic acid, outlining the reaction pathway, experimental protocols, purification methods, and analytical characterization.

Synthesis of Oseltamivir Phosphate from (-)-Shikimic Acid

The commercial synthesis of oseltamivir phosphate from (-)-shikimic acid is a multi-step process that involves the strategic introduction of functional groups and control of stereochemistry. The overall pathway avoids the use of hazardous azide reagents in some of the more modern iterations, though the original scalable synthesis did employ them.[1] The overall yield from (-)-shikimic acid is typically in the range of 17-22%.[1]

1.1. Synthetic Pathway Overview

The following diagram illustrates a common synthetic route from (-)-shikimic acid to oseltamivir phosphate.

Caption: Synthetic pathway from (-)-shikimic acid to oseltamivir phosphate.

1.2. Experimental Protocols

The following are representative protocols for the key steps in the synthesis of oseltamivir phosphate.

Step 1: Esterification of (-)-Shikimic Acid

-

Reaction: (-)-Shikimic acid is reacted with ethanol in the presence of thionyl chloride to form the corresponding ethyl ester.

-

Procedure: To a suspension of (-)-shikimic acid in ethanol at 0 °C, thionyl chloride is added dropwise. The reaction mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude ethyl shikimate is used in the next step without further purification.

Step 2: Mesylation

-

Reaction: The hydroxyl groups of ethyl shikimate are mesylated using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N).

-

Procedure: Ethyl shikimate is dissolved in a suitable solvent such as dichloromethane. Triethylamine is added, and the solution is cooled to 0 °C. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred at this temperature for several hours. After completion, the reaction is quenched with water, and the organic layer is washed, dried, and concentrated to yield the mesylated product.

Step 3: Epoxidation

-

Reaction: The mesylated intermediate is treated with a base, such as potassium bicarbonate, to induce an intramolecular Williamson ether synthesis, forming an epoxide.

-

Procedure: The mesylated compound is dissolved in a polar aprotic solvent like DMF, and potassium bicarbonate is added. The mixture is heated to promote the formation of the epoxide. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

Step 4: Azide Ring Opening

-

Reaction: The epoxide is opened regioselectively with sodium azide (NaN3) to introduce the azido group, which will later become the amino group at the C5 position.

-

Procedure: The epoxide is dissolved in a solvent mixture such as aqueous acetone. Sodium azide is added, and the reaction is stirred at room temperature. The reaction is highly regioselective due to steric hindrance. After the reaction is complete, the solvent is partially removed, and the product is extracted.

Step 5: Reduction of the Azido Group

-

Reaction: The azido group is reduced to an amino group, typically through catalytic hydrogenation (H2, Pd/C).

-

Procedure: The azide intermediate is dissolved in ethanol, and a catalytic amount of palladium on carbon is added. The mixture is then subjected to a hydrogen atmosphere until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the amino intermediate.

Step 6: Acetylation

-

Reaction: The amino group at the C4 position is selectively acetylated using acetic anhydride (Ac2O).

-

Procedure: The diamino intermediate is dissolved in a suitable solvent, and acetic anhydride is added. The reaction is often performed under buffered conditions to achieve selective acetylation of the C4-amino group, as the C5-amino group can be protonated and thus less reactive under acidic conditions.

Step 7: Ether Formation

-

Reaction: The characteristic 3-pentyloxy side chain is introduced by reacting the acetylated intermediate with 3-pentanol in the presence of a Lewis acid catalyst.

-

Procedure: The acetylated compound is dissolved in an excess of 3-pentanol, and a Lewis acid such as boron trifluoride etherate is added. The reaction mixture is stirred until the etherification is complete.

Step 8: Phosphate Salt Formation

-

Reaction: The free base of oseltamivir is converted to its phosphate salt to improve its solubility and bioavailability.

-

Procedure: The purified oseltamivir free base is dissolved in a suitable solvent like ethanol or acetone. A solution of phosphoric acid in ethanol is then added, leading to the precipitation of oseltamivir phosphate. The salt is collected by filtration, washed, and dried.

1.3. Summary of Synthetic Data

| Step | Key Reagents | Typical Yield (%) |

| Esterification | Ethanol, Thionyl Chloride | >95 |

| Mesylation | Methanesulfonyl Chloride, Et3N | ~90 |

| Epoxidation | Potassium Bicarbonate | ~85 |

| Azide Ring Opening | Sodium Azide | ~92 |

| Azide Reduction | H2, Palladium on Carbon | >95 |

| Acetylation | Acetic Anhydride | ~90 |

| Ether Formation | 3-Pentanol, Lewis Acid | ~80 |

| Phosphate Salt Formation | Phosphoric Acid | >95 |

| Overall Yield | ~17-22 |

Purification of Oseltamivir Phosphate

The purification of the final oseltamivir phosphate product is crucial to ensure its quality and to meet the stringent requirements for pharmaceutical use. The primary method for purification is recrystallization.

2.1. Recrystallization Protocol

-

Objective: To obtain high-purity oseltamivir phosphate (typically >99.0%) with minimal impurities.

-

Solvent System: A common method involves the use of water, ethanol, or an aqueous ethanol solution.

-

Procedure:

-

The crude oseltamivir phosphate is dissolved in a minimal amount of a hot solvent mixture (e.g., 90-99% ethanol/water) at a ratio of approximately 1:4 to 1:25 (w/v).

-

Activated carbon may be added to the hot solution to decolorize and remove non-polar impurities. The mixture is refluxed for 0.5-2 hours.

-

The hot solution is filtered to remove the activated carbon and any insoluble impurities.

-

The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the purified oseltamivir phosphate.

-

2.2. Purification Workflow

Caption: Purification workflow for oseltamivir phosphate via recrystallization.

Analytical Methods for Quality Control

A variety of analytical techniques are employed to ensure the identity, purity, and quality of oseltamivir phosphate.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of oseltamivir and quantifying any impurities.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., Kromasil C18, 5 µm, 250 mm x 4.6 mm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., bicarbonate buffer at pH 10 or 0.1% octa-sulfonic acid).[2][3] |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at 215 nm, 220 nm, or 254 nm.[2][4] |

| Retention Time | Approximately 2.3-4 minutes, depending on the specific method.[2][3] |

| Purity Achieved | The final product typically exhibits a purity of >99.7%.[1] |

3.2. Other Analytical Techniques

| Method | Purpose |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound and its intermediates. |

| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure and confirm stereochemistry. |

| Colorimetric Assays | For quantitative analysis, often using ion-pair complex formation (e.g., with Congo red).[2] |

| Capillary Electrophoresis | An alternative method for the separation and quantification of oseltamivir. |

This technical guide provides a comprehensive overview of the synthesis and purification of oseltamivir phosphate, serving as a valuable resource for researchers and professionals in drug development. The detailed protocols, data summaries, and visualizations offer a clear and in-depth understanding of the chemical processes involved in the production of this important antiviral medication.

References

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents [patents.google.com]

LZWL02003 discovery and background

An in-depth search for "LZWL02003" has yielded no specific information related to a compound, drug, or research topic with this identifier. The search results did not contain any relevant data that would allow for the creation of the requested technical guide.

This suggests that "LZWL02003" may be:

-

A highly specific internal project code not yet in the public domain.

-

A potential typographical error in the identifier.

-

A misunderstanding of the correct name or designation.

Without further clarification or alternative identifiers for the topic of interest, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the exact identifier and search for it in scientific databases and clinical trial registries. Should a corrected or alternative name for "LZWL02003" be available, a comprehensive technical guide can be compiled.

The Enigmatic Profile of LZWL02003: A Proprietary Anti-Neuroinflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

LZWL02003 has been identified as a promising anti-neuroinflammatory agent with potential therapeutic applications in neurodegenerative diseases. Commercially available information describes it as a compound that confers protection against neuronal damage induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), a model commonly used to study Parkinson's disease. Furthermore, LZWL02003 is reported to mitigate the production of reactive oxygen species (ROS), key mediators of cellular damage in a range of pathologies. In vivo studies in a rotenone-induced rat model of Parkinson's disease have suggested that LZWL02003 may improve cognitive, memory, learning, and motor functions.

Despite these intriguing preliminary findings, a comprehensive search of the public scientific literature and patent databases did not yield any specific biological targets, quantitative efficacy data (such as IC50 or Ki values), detailed experimental protocols, or elucidated signaling pathways directly associated with LZWL02003. This suggests that LZWL02003 is likely a proprietary molecule in the early stages of research and development, with detailed information remaining confidential.

This guide, therefore, aims to provide a foundational understanding based on the available information and outlines the general experimental approaches and conceptual frameworks that would be necessary to fully characterize the biological targets and mechanism of action of LZWL02003.

Conceptual Framework for Target Identification and Mechanism of Action Elucidation

Given the reported anti-neuroinflammatory and neuroprotective effects of LZWL02003, a logical workflow for its characterization would involve a multi-pronged approach encompassing target identification, in vitro and cell-based assays, and pathway analysis.

Caption: A conceptual workflow for the identification and validation of the biological targets and mechanism of action of LZWL02003.

Potential Signaling Pathways Implicated in Neuroinflammation and Neuroprotection

Based on its described effects, LZWL02003 could potentially modulate key signaling pathways involved in neuroinflammation and oxidative stress. The diagram below illustrates a generalized overview of such pathways, which would be prime candidates for investigation.

Caption: Putative signaling pathways that may be modulated by LZWL02003 to exert its anti-neuroinflammatory and neuroprotective effects.

Hypothetical Experimental Protocols

To provide a practical context, the following are detailed, albeit hypothetical, protocols for key experiments that would be essential in characterizing LZWL02003.

Table 1: Hypothetical Quantitative Data for LZWL02003

| Target/Assay | Method | Result (e.g., IC50) |

| Target X Kinase | In vitro Kinase Assay | 150 nM |

| NF-κB Activation | Luciferase Reporter Assay | 500 nM |

| ROS Production | DCFDA Cellular Assay | 750 nM |

| Neuronal Viability (MPP+) | MTT Assay | EC50 = 1.2 µM |

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of LZWL02003 on a putative kinase target (Target X).

Materials:

-

Recombinant human Target X kinase

-

Kinase substrate peptide

-

ATP (Adenosine triphosphate)

-

LZWL02003 (in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of LZWL02003 in DMSO, followed by a further dilution in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the diluted LZWL02003 or vehicle (DMSO in kinase buffer).

-

Add 2.5 µL of a solution containing Target X kinase and its substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Data is normalized to controls (no enzyme and vehicle) and the IC50 value is calculated using a non-linear regression curve fit.

Experimental Protocol 2: Cellular Reactive Oxygen Species (ROS) Assay

Objective: To quantify the effect of LZWL02003 on intracellular ROS production in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS

-

LZWL02003 (in DMSO)

-

MPP+ iodide

-

2',7'-Dichlorofluorescin diacetate (DCFDA)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of LZWL02003 or vehicle for 2 hours.

-

Induce oxidative stress by adding MPP+ (final concentration, e.g., 1 mM) to the wells and incubate for 24 hours.

-

Remove the medium and wash the cells with warm PBS.

-

Load the cells with 10 µM DCFDA in PBS and incubate at 37°C for 30 minutes in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

-

The reduction in fluorescence in LZWL02003-treated wells compared to MPP+-only treated wells indicates a decrease in ROS production.

Conclusion

While the currently available information on LZWL02003 points to its potential as a valuable research tool and a lead compound for the development of therapeutics for neurodegenerative diseases, a significant gap in our understanding of its molecular interactions remains. The experimental frameworks and hypothetical protocols outlined in this guide provide a roadmap for the systematic investigation required to elucidate its precise biological targets and mechanism of action. Such studies are crucial for transitioning this promising agent from a proprietary compound to a well-characterized therapeutic candidate. Further disclosure of internal research or the publication of independent studies will be necessary to fully unlock the potential of LZWL02003.

No Publicly Available In Vitro Data for LZWL02003

Despite a comprehensive search of scientific databases and public records, no information regarding the in vitro activity of a compound designated LZWL02003 could be found. This suggests that LZWL02003 may be an internal research code for a proprietary compound that has not yet been disclosed or published in the public domain.

As a result, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams related to this specific compound at this time. The core requirements of the request, including data presentation in tables, detailed experimental methodologies, and visualizations of signaling pathways, are entirely dependent on the availability of primary research data, which is currently absent for LZWL02003.

For researchers, scientists, and drug development professionals interested in the in vitro activity of novel compounds, access to published literature, patent filings, or data from sponsoring organizations is essential for conducting a thorough analysis. Without such foundational information, any attempt to generate the requested technical guide would be speculative and lack the factual basis required for a scientific audience.

It is recommended that individuals seeking information on LZWL02003 consult any internal documentation or contact the originating institution or company directly, as they would be the sole source of data for this non-public compound.

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Profile of a Novel Chemical Entity

An in-depth review of publicly available scientific literature and databases did not yield any specific safety or toxicity data for a compound designated "LZWL02003." This suggests that LZWL02003 may be an internal research code, a compound not yet described in published literature, or a designation that is not publicly disclosed.

The following technical guide has been developed to serve as a comprehensive template for outlining the safety and toxicity profile of a new chemical entity, in line with the user's request for an in-depth guide for researchers and drug development professionals. This guide describes the typical studies conducted, data presentation formats, and experimental methodologies, using placeholder data for illustrative purposes.

This guide provides a structured overview of the essential components of a preclinical safety and toxicity assessment for a novel chemical entity. The methodologies and data presented are foundational for establishing a safety margin and informing the design of first-in-human clinical trials.[1]

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single exposure to the substance.[2] These studies are crucial for identifying the median lethal dose (LD50) and for understanding the immediate physiological responses to the compound.

-

Test System: Sprague-Dawley rats, nulliparous, non-pregnant females, 8-12 weeks old.

-

Administration: A single oral gavage dose.

-

Dosing Progression: A starting dose is administered to a single animal. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased. This continues until the criteria for stopping the study are met.

-

Observation Period: Animals are observed for 14 days for clinical signs of toxicity, morbidity, and mortality. Body weights are recorded prior to dosing and on days 7 and 14.

-

Endpoint: Determination of the LD50 value and observation of any dose-related clinical signs.

-

Pathology: Gross necropsy is performed on all animals.

| Study Type | Species/Strain | Route of Administration | LD50 (mg/kg) | Clinical Signs Observed |

| Acute Oral Toxicity | Sprague-Dawley Rat | Oral Gavage | > 2000 | No mortality or treatment-related clinical signs.[3] |

| Acute Dermal Toxicity | Sprague-Dawley Rat | Dermal | > 2000 | No treatment-related responses observed.[3] |

| Acute Inhalation Toxicity | Wistar Rat | Inhalation | > 5 mg/L | Transient respiratory irritation at high doses. |

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance after prolonged exposure. Sub-chronic studies typically last for 28 or 90 days, while chronic studies can extend up to 12 months.[1] These studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL).[3][4]

-

Test System: Wistar rats, 10 animals/sex/group.

-

Administration: Daily oral gavage for 28 consecutive days.

-

Dose Groups: Vehicle control, low dose, mid dose, and high dose. A recovery group may be included.

-

Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

-

Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive list of tissues is performed.

-

Endpoint: Identification of target organs of toxicity and determination of the NOAEL.

| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (200 mg/kg) |

| Body Weight Gain (g) | ||||

| Male | 120 ± 15 | 118 ± 12 | 110 ± 14 | 95 ± 18 |

| Female | 80 ± 10 | 78 ± 9 | 75 ± 11 | 60 ± 12 |

| Hematology | ||||

| Hemoglobin (g/dL) - Male | 14.5 ± 1.2 | 14.3 ± 1.1 | 13.8 ± 1.3 | 12.1 ± 1.5 |

| Clinical Chemistry | ||||

| ALT (U/L) - Male | 45 ± 8 | 48 ± 7 | 65 ± 10 | 150 ± 25 |

| Organ Weights (g) | ||||

| Liver - Male | 12.5 ± 1.5 | 12.8 ± 1.3 | 14.5 ± 1.8 | 18.2 ± 2.1* |

| NOAEL (mg/kg/day) | - | - | - | Male: 10, Female: 10 |

* Statistically significant difference from vehicle control (p < 0.05)

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, and an in vivo mammalian erythrocyte micronucleus test.

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Method: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix).

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without S9 | Negative |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | Negative |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative |

Visualizations

Caption: A generalized workflow for preclinical safety and toxicity assessment.

This guide provides a foundational understanding of the key studies involved in the safety and toxicity profiling of a new chemical entity. The results from these studies are critical for risk assessment and for the safe progression of novel compounds into clinical development.

References

- 1. CSL-Tox: an open-source analytical framework for the comparison of short-term and long-term toxicity end points and assessing the need of chronic studies in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre- and postnatal oral toxicity of vinclozolin in Wistar and Long-Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LZWL02003 for Research Applications

This guide provides a comprehensive technical overview of LZWL02003, a novel anti-neuroinflammatory and neuroprotective agent. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in the context of neurodegenerative diseases.

Sourcing LZWL02003 for Research

LZWL02003 is available for research purposes from several specialized chemical suppliers. These vendors offer the compound with high purity suitable for in vitro and in vivo studies.

Verified Suppliers:

-

MedchemExpress: A supplier of bioactive molecules, including inhibitors and screening libraries.

-

MedKoo Biosciences: Specializes in high-quality biochemical reagents and small molecule drugs for laboratory use.[1]

-

AbMole BioScience: Provides a wide range of inhibitors, activators, and other research chemicals.

Researchers should contact these suppliers directly through their websites for quotations, purity specifications, and availability.

Core Technical Data and Mechanism of Action

LZWL02003, a derivative of N-salicyloyl tryptamine, has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease and cerebral ischemia/reperfusion injury. Its multifaceted mechanism of action involves anti-inflammatory, anti-apoptotic, and antioxidant pathways.

Chemical Properties:

| Property | Value |

| CAS Number | 1371564-45-2 |

| Molecular Formula | C18H18N2O2 |

| Molecular Weight | 294.35 g/mol |

Anti-Neuroinflammatory Effects

LZWL02003 has been shown to suppress neuroinflammation by inhibiting the activation of the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines.[1]

Table 1: Effect of LZWL02003 on Pro-inflammatory Cytokine Levels

| Cytokine | Treatment Group | Concentration/Dosage | Result |

| IL-1β | Rotenone-induced PD rats | 10 mg/kg | Significant decrease compared to vehicle |

| TNF-α | Rotenone-induced PD rats | 10 mg/kg | Significant decrease compared to vehicle |

| IL-6 | Rotenone-induced PD rats | 10 mg/kg | Significant decrease compared to vehicle |

Anti-Apoptotic and Antioxidant Activity

The neuroprotective properties of LZWL02003 are further attributed to its ability to modulate the expression of apoptosis-related proteins and combat oxidative stress. It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1] Furthermore, it mitigates oxidative stress by reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and enhancing the activity of superoxide dismutase (SOD).[1]

Table 2: Modulation of Apoptotic and Oxidative Stress Markers by LZWL02003

| Marker | Treatment Group | Concentration/Dosage | Result |

| Bcl-2/Bax Ratio | Cerebral I/R injury model | 20 mg/kg | Significantly increased |

| MDA Levels | Cerebral I/R injury model | 20 mg/kg | Significantly decreased |

| ROS Levels | MPP+-induced neuronal damage | Not specified | Reduced expression |

| SOD Activity | Cerebral I/R injury model | 20 mg/kg | Significantly increased |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a foundation for replicating and expanding upon existing research.

In Vivo Model of Parkinson's Disease

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Parkinson's Disease: Rotenone (a mitochondrial complex I inhibitor) is administered to induce a model of Parkinson's disease.

-

LZWL02003 Administration: LZWL02003 is administered orally at a specified dosage (e.g., 10 mg/kg) for a defined period.

-

Behavioral Assessments: Cognitive, memory, learning, and motor functions are evaluated using standardized tests such as the Morris water maze and rotarod test.

-

Biochemical Analysis: Following the treatment period, brain tissues are collected for the analysis of inflammatory markers (IL-1β, TNF-α, IL-6) and other relevant biomarkers.

In Vivo Model of Cerebral Ischemia/Reperfusion (I/R) Injury

-

Animal Model: Male mice or rats.

-

Induction of I/R Injury: A middle cerebral artery occlusion (MCAO) model is typically used to induce transient focal cerebral ischemia, followed by reperfusion.

-

LZWL02003 Administration: LZWL02003 is administered, often intraperitoneally, at a specific time point relative to the ischemic event (e.g., before or after reperfusion).

-

Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate the extent of the injury.

-

Histological Analysis: Brain sections are stained (e.g., with TTC staining) to measure the infarct volume.

-

Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress (MDA, ROS, SOD) and apoptosis (Bcl-2, Bax).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by LZWL02003 and a typical experimental workflow.

Figure 1: Mechanism of action of LZWL02003 in neuroprotection.

References

LZWL02003 dosage and administration guidelines

It is important to note that information regarding the investigational compound LZWL02003 is not publicly available. As such, the following application notes and protocols are provided as a generalized framework based on common practices in preclinical and clinical drug development. These guidelines are for informational purposes only and must be adapted and validated for the specific characteristics of LZWL02003 as more information becomes available.

In Vitro Characterization

Cell-Based Assays

Objective: To determine the potency and efficacy of LZWL02003 in relevant cellular models.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of LZWL02003 (e.g., 0.01 nM to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of LZWL02003.

Table 1: Hypothetical In Vitro IC50 Values for LZWL02003

| Cell Line | Target | Incubation Time (h) | IC50 (nM) |

| Cancer Cell Line A | Kinase X | 72 | 50 |

| Cancer Cell Line B | Kinase Y | 72 | 120 |

| Normal Cell Line C | - | 72 | >10,000 |

Preclinical In Vivo Studies

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of LZWL02003 in animal models.

Protocol: Single-Dose PK Study in Mice

-

Animal Dosing: Administer a single dose of LZWL02003 to mice via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of LZWL02003 in plasma samples using a validated LC-MS/MS method.

-

PK Parameter Calculation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Table 2: Hypothetical Pharmacokinetic Parameters of LZWL02003 in Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| IV | 2 | 850 | 0.25 | 1200 | 3.5 | 100 |

| PO | 10 | 450 | 1.0 | 2400 | 4.0 | 40 |

Efficacy Studies

Objective: To evaluate the therapeutic efficacy of LZWL02003 in a relevant animal model of disease.

Protocol: Xenograft Tumor Model

-

Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment Initiation: Randomize mice into vehicle control and LZWL02003 treatment groups.

-

Dosing Regimen: Administer LZWL02003 at a predetermined dose and schedule (e.g., 10 mg/kg, daily, PO).

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

-

Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Clinical Administration Guidelines (Hypothetical)

These are hypothetical guidelines and should not be used for actual clinical administration.

Phase I Dose-Escalation Study

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of LZWL02003.

Study Design:

-

Patient Population: Patients with advanced solid tumors who have exhausted standard treatment options.

-

Dosing: Start with a low dose of LZWL02003 and escalate in subsequent cohorts of patients based on observed toxicities.

-

Administration: Oral administration, once daily, in 21-day cycles.

-

Safety Monitoring: Monitor for adverse events using Common Terminology Criteria for Adverse Events (CTCAE).

-

PK and Pharmacodynamics (PD) Analysis: Collect blood samples for PK and PD biomarker analysis.

Table 3: Hypothetical Dose-Escalation Scheme for LZWL02003

| Dose Level | LZWL02003 Dose (mg) | Number of Patients |

| 1 | 50 | 3-6 |

| 2 | 100 | 3-6 |

| 3 | 200 | 3-6 |

| 4 | 400 | 3-6 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: A generalized workflow for drug discovery and development.

Caption: Hypothetical signaling pathway for LZWL02003.

Application Notes and Protocols for the Analytical Detection of LZWL02003

Disclaimer: The compound "LZWL02003" is not found in publicly available scientific literature. Therefore, for the purpose of these application notes, LZWL02003 is treated as a hypothetical novel drug candidate, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The following protocols, data, and pathways are representative examples for such a compound and are intended to serve as a template for researchers.

Introduction

LZWL02003 is a novel, potent, and selective inhibitor of the EGFR signaling pathway, a critical pathway often dysregulated in various cancers. As LZWL02003 progresses through preclinical and clinical development, robust and reliable analytical methods are essential for its quantification in biological matrices. These application notes provide detailed protocols for the determination of LZWL02003 in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of LZWL02003 (Hypothetical)

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₅O₃ |

| Molecular Weight | 407.47 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO and Methanol |

| UV λmax | 254 nm |

Signaling Pathway of EGFR Inhibition by LZWL02003

The diagram below illustrates the proposed mechanism of action for LZWL02003, which involves the inhibition of the EGFR signaling pathway. This pathway, when activated by ligands such as EGF, leads to downstream signaling cascades that promote cell proliferation and survival. LZWL02003 competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Caption: EGFR signaling pathway and the inhibitory action of LZWL02003.

Analytical Methods

Two primary methods have been developed and validated for the quantification of LZWL02003 in human plasma: a rapid screening method using HPLC-UV and a highly sensitive and specific method using LC-MS/MS for pharmacokinetic studies.

I. Quantification of LZWL02003 by HPLC-UV

This method is suitable for the rapid analysis of samples with expected concentrations in the µg/mL range.

A. Experimental Protocol

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an HPLC vial.

-

Inject 20 µL into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile: 20 mM Potassium Phosphate buffer (pH 3.5).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

UV Detection Wavelength: 254 nm

-

Run Time: 10 minutes

-

B. Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL (r² > 0.998) |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 7% |

| Accuracy (% Recovery) | 95% - 105% |

II. Quantification of LZWL02003 by LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations (ng/mL) are expected.

A. Experimental Protocol

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 50 µL of plasma, add 10 µL of internal standard solution (a stable isotope-labeled LZWL02003).

-

Add 250 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath.

-

Decant the organic (upper) layer into a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC (Ultra-Performance Liquid Chromatography)

-

Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple Quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

LZWL02003: 408.2 → 281.1 (Quantifier), 408.2 → 193.1 (Qualifier)

-

Internal Standard (¹³C₆-LZWL02003): 414.2 → 287.1

-

-

B. Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.999) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 4% |

| Inter-day Precision (%CV) | < 6% |

| Accuracy (% Recovery) | 97% - 103% |

| Matrix Effect | Minimal (< 10%) |

Analytical Workflow Diagram

The following diagram outlines the general workflow for the quantification of LZWL02003 in plasma samples.

Caption: General workflow for LZWL02003 quantification in plasma.

Conclusion

The analytical methods described provide robust and reliable means for the quantification of LZWL02003 in human plasma. The HPLC-UV method is well-suited for routine analysis and dose formulation verification, while the LC-MS/MS method provides the high sensitivity required for pharmacokinetic and metabolism studies. These protocols should be fully validated in accordance with regulatory guidelines (e.g., FDA, EMA) before implementation in a regulated environment.

Application Notes and Protocols: Analysis of the Hypothetical Small Molecule Inhibitor LZWL02003 using Western Blot

Disclaimer: The following application notes and protocols are provided as a general guide for the analysis of a hypothetical small molecule inhibitor, designated as LZWL02003. As of the latest literature search, "LZWL02003" does not correspond to a publicly documented compound. Therefore, the subsequent information, including the proposed mechanism of action, signaling pathways, and experimental data, is illustrative and intended to serve as a template for researchers working with novel small molecule inhibitors.

Introduction

Western blotting is a fundamental technique in cell and molecular biology used to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[1] This method is invaluable for researchers in drug development to elucidate the mechanism of action of novel compounds, confirm target engagement, and assess downstream signaling effects.

This document provides a comprehensive guide for utilizing western blot analysis to study the effects of the hypothetical small molecule inhibitor, LZWL02003. It includes detailed protocols for sample preparation, immunoblotting, and data analysis, along with a hypothetical signaling pathway to illustrate the application.

Hypothetical Mechanism of Action for LZWL02003:

For the purpose of this guide, we will hypothesize that LZWL02003 is a potent and selective inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and other diseases, making it a common target for drug development. Inhibition of MEK1 by LZWL02003 is expected to decrease the phosphorylation of its downstream targets, ERK1 and ERK2.

Signaling Pathway

The diagram below illustrates the hypothetical MAPK/ERK signaling pathway and the proposed point of inhibition by LZWL02003.

Caption: Hypothetical MAPK/ERK signaling pathway with LZWL02003 inhibition of MEK1.

Experimental Protocols

The following sections provide detailed protocols for investigating the effect of LZWL02003 on the MAPK/ERK pathway.

Cell Culture and Treatment

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Treatment: The following day, treat the cells with varying concentrations of LZWL02003 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Positive Control: For studies involving phosphorylation, a positive control where the pathway is stimulated (e.g., with epidermal growth factor, EGF) with and without the inhibitor can be included.

Protein Extraction (Lysis)

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

-

Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3][4]

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]

-

Transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.[5] This is crucial for ensuring equal loading of protein for each sample.[6]

-

Based on the concentrations, calculate the volume of each lysate needed to obtain a consistent amount of protein (typically 20-30 µg) for each sample.

SDS-PAGE and Protein Transfer

-

Prepare the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes to denature the proteins.[5]

-

Load equal amounts of protein for each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker in one lane.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7]

Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, or anti-MEK1) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[9]

-

Final Washes: Repeat the washing step with TBST three times for 10 minutes each.

Detection and Analysis

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[10]

-

Stripping and Re-probing: To detect another protein on the same membrane (e.g., a loading control), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[6]

-

Normalization: Normalize the intensity of the target protein band to that of a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to correct for variations in protein loading.[11][12] It is important to validate that the expression of the chosen housekeeping protein is not affected by the experimental treatment.[13][14]

Experimental Workflow Diagram

The following diagram outlines the major steps in the western blot protocol.

Caption: A streamlined workflow for western blot analysis of LZWL02003.

Data Presentation

Quantitative data from western blot experiments should be presented in a clear and organized manner. The following tables provide a template for summarizing the densitometry results of LZWL02003's effect on ERK1/2 phosphorylation.

Table 1: Densitometry of p-ERK1/2 and Total ERK1/2 Levels

| Treatment (LZWL02003, nM) | p-ERK1/2 Intensity (Arbitrary Units) | Total ERK1/2 Intensity (Arbitrary Units) | GAPDH Intensity (Arbitrary Units) |

| 0 (Vehicle) | 15,234 | 16,543 | 25,123 |

| 1 | 13,567 | 16,234 | 24,897 |

| 10 | 8,765 | 16,876 | 25,543 |

| 100 | 2,134 | 16,432 | 24,987 |

| 1000 | 543 | 16,789 | 25,234 |

Table 2: Normalized p-ERK1/2 Levels

| Treatment (LZWL02003, nM) | Normalized p-ERK1/2 (p-ERK / Total ERK) | Fold Change vs. Vehicle |

| 0 (Vehicle) | 0.921 | 1.00 |

| 1 | 0.836 | 0.91 |

| 10 | 0.519 | 0.56 |

| 100 | 0.130 | 0.14 |

| 1000 | 0.032 | 0.03 |

Note: The data presented in these tables are purely hypothetical and for illustrative purposes only.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No Signal | Inactive antibody, insufficient protein loaded, over-blocking, incorrect secondary antibody. | Check antibody specifications, increase protein load, reduce blocking time, verify secondary antibody compatibility. |

| High Background | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time/change blocking agent, optimize antibody dilution, increase wash duration/volume. |

| Non-specific Bands | Antibody concentration too high, non-specific antibody binding, protein degradation. | Perform antibody titration, increase stringency of washes, use fresh protease inhibitors in lysis buffer. |

| Uneven Bands | Uneven gel polymerization, poor sample loading, uneven transfer. | Ensure proper gel casting, be careful when loading samples, check transfer setup for air bubbles. |

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Sample preparation for western blot | Abcam [abcam.com]

- 3. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Housekeeping Protein (HKP) Normalization Protocol [protocols.io]

- 6. Guide to western blot quantification | Abcam [abcam.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. 7tmantibodies.com [7tmantibodies.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. licorbio.com [licorbio.com]

- 12. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. licorbio.com [licorbio.com]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Kinase Inhibition Assays Using LZWL02003

A comprehensive guide for researchers, scientists, and drug development professionals on the application of LZWL02003 in kinase inhibition studies.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target in drug discovery and development, particularly in oncology. The dysregulation of kinase activity is implicated in numerous diseases. Small molecule inhibitors that can modulate kinase activity are therefore of high therapeutic interest.

This document provides detailed application notes and protocols for utilizing LZWL02003, a novel small molecule inhibitor, in various kinase inhibition assays. The provided methodologies cover both biochemical and cell-based assays to characterize the inhibitory activity and cellular effects of LZWL02003.

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. These assays measure the reduction in kinase activity as a function of inhibitor concentration, allowing for the determination of key parameters such as IC50.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to the inhibition of the kinase.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of the target kinase and its specific substrate in the appropriate kinase reaction buffer.

-

Prepare serial dilutions of LZWL02003 in DMSO, and then dilute further into the kinase buffer to create a 2X compound solution. A typical starting concentration range for a new inhibitor is 10 µM to 0.1 nM.

-

Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the 2X LZWL02003 solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

-

Add 2.5 µL of the 2X kinase/substrate solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each LZWL02003 concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the LZWL02003 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow for the ADP-Glo™ Kinase Assay:

Caption: Workflow of the ADP-Glo™ biochemical kinase assay.

Cell-Based Assays

Cell-based assays are critical for evaluating the efficacy of an inhibitor in a more physiologically relevant context. These assays can determine a compound's ability to enter cells, engage its target kinase, and elicit a downstream biological response.

Cell Viability/Cytotoxicity Assay

A common method to assess the effect of a kinase inhibitor on cancer cells is to measure cell viability or proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.

Experimental Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells in a 96-well white-walled, clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of LZWL02003 in cell culture medium.

-

Remove the old medium from the cell plate and add 100 µL of the medium containing the various concentrations of LZWL02003 or controls (DMSO for vehicle control).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent viability for each LZWL02003 concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the LZWL02003 concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

-

Logical Flow of a Cell-Based Viability Assay:

Caption: Logical flow for a typical cell-based viability assay.

Data Presentation

The quantitative data obtained from the kinase inhibition assays should be summarized for clear comparison.

Table 1: Biochemical Inhibition of Target Kinases by LZWL02003

| Target Kinase | Assay Type | ATP Concentration (µM) | LZWL02003 IC50 (nM) |

| Kinase A | ADP-Glo™ | 10 | Example: 50 |

| Kinase B | ADP-Glo™ | 100 | Example: >1000 |

| Kinase C | LanthaScreen® | 1 | Example: 15 |

Table 2: Cellular Activity of LZWL02003 in Cancer Cell Lines

| Cell Line | Cancer Type | Target Kinase Expression | LZWL02003 GI50 (nM) |

| Cell Line X | Lung Cancer | High Kinase A | Example: 150 |

| Cell Line Y | Breast Cancer | Low Kinase A | Example: >5000 |

| Cell Line Z | Leukemia | High Kinase C | Example: 80 |

Signaling Pathway Analysis

To understand the mechanism of action of LZWL02003, it is crucial to investigate its effect on the downstream signaling pathways regulated by the target kinase. Western blotting is a common technique for this purpose.

Hypothetical Signaling Pathway for Kinase A:

Caption: A hypothetical signaling pathway inhibited by LZWL02003.

Application Notes and Protocols: Interrogating the Neuroprotective Compound LZWL02003 with CRISPR Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

LZWL02003 is an N-salicyloyl tryptamine derivative demonstrating significant promise as a neuroprotective and anti-inflammatory agent. Preclinical studies have illuminated its therapeutic potential in models of Parkinson's disease and cerebral ischemia/reperfusion injury. The compound is understood to exert its effects through multiple mechanisms, including the inhibition of Reactive Oxygen Species (ROS) generation, reduction of mitochondrial dysfunction, prevention of apoptosis, and suppression of the NF-κB signaling pathway.[1][2][3][4][5]

While the phenotypic effects of LZWL02003 are well-documented, the precise molecular targets through which it mediates its activity remain to be fully elucidated. CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening offers a powerful and unbiased approach to identify the genetic dependencies and targets of therapeutic compounds. This document provides detailed application notes and protocols for utilizing CRISPR screening to uncover the molecular mechanisms of LZWL02003.

Key Biological Activities of LZWL02003

A comprehensive understanding of LZWL02003's known biological activities is crucial for designing effective CRISPR screening strategies. The following table summarizes the key observed effects and the cellular contexts in which they have been studied.

| Biological Activity | Cell/Animal Model | Observed Effects | Reference |

| Anti-neuroinflammation | In vitro and in vivo models | Good anti-neuroinflammatory activity. | [1][3] |

| Neuroprotection | SH-SY5Y cells (MPP+-induced damage) | Protects human neuron cells from damage. | [1][3][5] |

| Rotenone-induced PD rat model | Improves cognition, memory, learning, and athletic ability. | [1][5] | |

| Cerebral Ischemia/Reperfusion Injury Models | Neuroprotective effects observed. | [2][4] | |

| Inhibition of ROS Generation | SH-SY5Y cells | Significantly reduces the expression of ROS. | [1][3] |

| Reduction of Mitochondrial Dysfunction | SH-SY5Y cells | Reverses decreased mitochondrial membrane potential. | [1][3] |

| Inhibition of Apoptosis | SH-SY5Y cells | Reduces the incidence of apoptosis. | [1][3][5] |

| Suppression of NF-κB Pathway | Cerebral I/R injury models | Suppressed phosphorylation of NF-κB pathway-related proteins and decreased nuclear translocation of NF-κB p65 subunits. | [2][4] |

Proposed CRISPR Screening Strategies to Identify LZWL02003 Targets

Given the multifaceted activity of LZWL02003, several CRISPR screening approaches can be employed to identify its molecular targets. Below are detailed protocols for hypothetical genome-wide loss-of-function and gain-of-function screens.

Strategy 1: Genome-Wide CRISPR Knockout (KO) Screen for Sensitization to Oxidative Stress

This screen aims to identify genes whose knockout sensitizes cells to LZWL02003 treatment under conditions of oxidative stress, suggesting these genes are either direct targets of LZWL02003 or part of a compensatory pathway.

Experimental Workflow:

Caption: Workflow for a CRISPR KO screen to identify sensitizing gene knockouts.

Detailed Protocol:

-

Library and Cell Line Preparation:

-

Produce high-titer lentivirus for a genome-scale CRISPR knockout library (e.g., GeCKOv2).

-

Transduce a Cas9-expressing neuronal cell line (e.g., SH-SY5Y) with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure single gRNA integration per cell.

-

Select for successfully transduced cells using puromycin.

-

-

Screen Execution:

-

Expand the library-transduced cells and split them into two replicate populations.

-

Treat one population with a sub-lethal concentration of LZWL02003 and the other with a vehicle control (e.g., DMSO).

-

After a predetermined incubation period (e.g., 24 hours), introduce an oxidative stressor (e.g., MPP+ or H₂O₂) to both populations.

-

Culture the cells for a period sufficient to allow for changes in cell viability (e.g., 7-14 days).

-

-

Readout and Analysis:

-

Harvest the surviving cells from both the treated and control populations.

-

Extract genomic DNA.

-

Amplify the integrated gRNA sequences using PCR.

-

Perform next-generation sequencing to determine the relative abundance of each gRNA.

-

Analyze the sequencing data to identify gRNAs that are significantly depleted in the LZWL02003-treated group compared to the control group. Genes targeted by these depleted gRNAs are potential candidates involved in the protective mechanism of LZWL02003.

-

Strategy 2: CRISPR Activation (CRISPRa) Screen for Resistance to Apoptosis

This screen is designed to identify genes whose overexpression confers resistance to an apoptotic stimulus in the presence of LZWL02003, potentially revealing downstream effectors of the compound's anti-apoptotic activity.

Experimental Workflow:

Caption: Workflow for a CRISPRa screen to identify resistance-conferring genes.

Detailed Protocol:

-

Library and Cell Line Preparation:

-

Produce high-titer lentivirus for a genome-scale CRISPR activation (CRISPRa) library.

-

Transduce a neuronal cell line expressing a dCas9-activator fusion protein (e.g., dCas9-VPR) with the CRISPRa library.

-

Select for transduced cells with puromycin.

-

-

Screen Execution:

-

Treat the library-transduced cells with LZWL02003.

-

Induce apoptosis using a known agent such as staurosporine.

-

Allow sufficient time for apoptosis to occur, resulting in the selection of resistant cells.

-

-

Readout and Analysis:

-

Harvest the surviving cell population.

-

Extract genomic DNA.

-

Amplify and sequence the integrated gRNA sequences.

-

Identify gRNAs that are enriched in the surviving population. The genes targeted by these gRNAs are potential mediators of the anti-apoptotic effects of LZWL02003.

-

Data Presentation and Interpretation

The output of a CRISPR screen is a list of candidate genes. The following table provides a hypothetical example of how quantitative data from a CRISPR KO screen could be presented.

| Gene | Log2 Fold Change (LZWL02003 vs. Vehicle) | p-value | False Discovery Rate (FDR) | Biological Process |

| Gene A | -4.2 | 1.5e-8 | 3.2e-6 | Mitochondrial Respiration |

| Gene B | -3.8 | 4.1e-7 | 7.5e-5 | NF-κB Signaling |

| Gene C | -3.5 | 9.8e-7 | 1.2e-4 | Apoptotic Process |

| Gene D | -3.1 | 2.3e-6 | 2.1e-4 | Oxidative Stress Response |

| ... | ... | ... | ... | ... |

A negative log2 fold change indicates that the knockout of that gene leads to decreased cell survival in the presence of LZWL02003.

Visualizing the Signaling Pathway Interactions

Based on the known activities of LZWL02003 and potential CRISPR screen hits, a signaling pathway diagram can be constructed to visualize the interactions.

Caption: Proposed signaling pathway of LZWL02003 in neuroprotection.

Conclusion

The application of CRISPR screening technologies provides a powerful, unbiased approach to deconvolute the complex mechanism of action of promising compounds like LZWL02003. By identifying the specific molecular targets and pathways modulated by this neuroprotective agent, researchers can accelerate its development as a potential therapeutic for neurodegenerative diseases. The protocols and strategies outlined in these application notes provide a framework for designing and executing CRISPR screens to achieve this goal. Further validation of screen hits through individual gene knockouts and biochemical assays will be critical for confirming the direct interactions and functional consequences.

References

- 1. Frontiers | Genome-Wide CRISPR/Cas9 Screen Identifies New Genes Critical for Defense Against Oxidant Stress in Toxoplasma gondii [frontiersin.org]

- 2. Full-Genome CRISPR Screen Reveals Surprising Ways Neurons Survive Oxidative Stress | UC San Francisco [ucsf.edu]

- 3. Genome-wide CRISPR screen identifies noncanonical NF-κB signaling as a regulator of density-dependent proliferation [pubmed.ncbi.nlm.nih.gov]

- 4. Genome-wide CRISPR activation screen identifies JADE3 as an antiviral activator of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

troubleshooting LZWL02003 solubility issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LZWL02003.

Frequently Asked Questions (FAQs)

Q1: My LZWL02003 powder is not dissolving in my desired solvent. What should I do?

A1: LZWL02003 is known to have limited solubility in aqueous solutions. The initial choice of solvent is critical. It is recommended to first attempt dissolution in an organic solvent like DMSO before further dilution into aqueous buffers. For in vivo studies, specific solvent systems are recommended to achieve higher concentrations. If you are still facing issues, consider the troubleshooting steps outlined in the workflow below.

Q2: I've dissolved LZWL02003 in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium or buffer. How can I prevent this?

A2: This is a common issue for hydrophobic compounds. Precipitation upon dilution into an aqueous environment is often due to the compound's low aqueous solubility. To mitigate this, you can try reducing the concentration of your stock solution or using a co-solvent system. For in vivo preparations, specific formulations containing co-solvents like PEG300, Tween-80, or SBE-β-CD are effective in maintaining solubility.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can also aid in dissolution.[1]

Q3: What are the recommended solvent systems for preparing LZWL02003 for in vivo experiments?

A3: Several protocols have been established to achieve a clear solution of LZWL02003 at a concentration of at least 2.5 mg/mL.[1] The choice of solvent system may depend on the specific requirements of your experiment. Please refer to the detailed experimental protocols and the summary table below for specific formulations.

Q4: How should I store my LZWL02003 stock solution?

A4: Stock solutions of LZWL02003 should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Following these storage guidelines is crucial to maintain the stability and activity of the compound.

Data Presentation

Table 1: Recommended Solvent Formulations for in vivo Studies

| Protocol | Solvent Composition | Achievable Concentration |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.49 mM)[1] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.49 mM)[1] |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.49 mM)[1] |

Experimental Protocols

Protocol 1: Preparation of LZWL02003 in a PEG300/Tween-80 Formulation

-

Prepare a stock solution of LZWL02003 in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of Saline to reach the final volume of 1 mL and mix thoroughly.[1]

Protocol 2: Preparation of LZWL02003 in a SBE-β-CD Formulation

-

Prepare a stock solution of LZWL02003 in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 900 µL of a 20% SBE-β-CD solution in Saline.

-

Mix thoroughly until a clear solution is obtained.[1]

Protocol 3: Preparation of LZWL02003 in a Corn Oil Formulation

-

Prepare a stock solution of LZWL02003 in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 900 µL of Corn Oil.

-

Mix thoroughly until a clear solution is obtained.[1]

Visualizations

Troubleshooting Workflow for LZWL02003 Solubility Issues```dot

Caption: A diagram showing a potential anti-neuroinflammatory mechanism of action for LZWL02003.

References

optimizing LZWL02003 concentration for experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the experimental use of LZWL02003, a novel inhibitor of Kinase X within the EGFR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LZWL02003?

A1: LZWL02003 is a potent and selective small molecule inhibitor of the novel Kinase X, a downstream effector in the epidermal growth factor receptor (EGFR) signaling pathway. The EGFR pathway is crucial in regulating cell growth, proliferation, survival, and differentiation.[1] By inhibiting Kinase X, LZWL02003 is hypothesized to block proliferation and induce apoptosis in cancer cells where this pathway is aberrantly activated.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of LZWL02003 is cell-line dependent. We recommend starting with a dose-response experiment to determine the EC50 for your specific cell line. A typical starting range for a new compound is between 0.1 µM and 100 µM.[2] For initial screening, a logarithmic dilution series is often effective.

Q3: What is the recommended solvent for LZWL02003?

A3: LZWL02003 is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.

Q4: How should I store LZWL02003?

A4: LZWL02003 should be stored as a powder at -20°C. For frequent use, a stock solution in DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)

Q1: My cells do not show a significant decrease in viability after treatment with LZWL02003.

A1:

-

Insufficient Incubation Time: The effect of LZWL02003 may be time-dependent. Consider extending the incubation period (e.g., 24, 48, 72 hours).

-

Sub-optimal Concentration: The concentration of LZWL02003 may be too low for your specific cell line. Perform a dose-response experiment with a wider concentration range.

-

Cell Line Resistance: The cell line you are using may not be dependent on the EGFR/Kinase X pathway for survival. Consider using a cell line with known EGFR pathway activation.

-